2-[5-(3-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[5-(3-Fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3ah)-yl]-n~1~-(4-methylphenyl)acetamide is a complex organic compound featuring a triazole ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3ah)-yl]-n~1~-(4-methylphenyl)acetamide typically involves a multi-step process One common method includes the cyclization of appropriate precursors under controlled conditionsThe final steps involve the attachment of the fluorophenyl and methylphenyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3ah)-yl]-n~1~-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups .
Scientific Research Applications
2-[5-(3-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3ah)-yl]-n~1~-(4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-[5-(3-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3ah)-yl]-n~1~-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind effectively to these targets, potentially inhibiting their activity or modulating their function .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione: Shares the triazole ring and fluorophenyl group but differs in other structural aspects.
Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone: Another triazole-containing compound with different ring systems and functional groups.
Uniqueness
2-[5-(3-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3ah)-yl]-n~1~-(4-methylphenyl)acetamide is unique due to its specific combination of a triazole ring fused with a pyrrole ring, along with the presence of both fluorophenyl and methylphenyl groups. This unique structure contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C19H16FN5O3 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-[5-(3-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C19H16FN5O3/c1-11-5-7-13(8-6-11)21-15(26)10-24-17-16(22-23-24)18(27)25(19(17)28)14-4-2-3-12(20)9-14/h2-9,16-17H,10H2,1H3,(H,21,26) |
InChI Key |
OWAIJLYXDLXTDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)F)N=N2 |
Origin of Product |
United States |
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